molecular formula C13H25N3O B7928173 N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide

N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7928173
M. Wt: 239.36 g/mol
InChI Key: NFUWEOXGYPMZTR-UHFFFAOYSA-N
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Description

N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide is a synthetically derived acetamide derivative characterized by a cyclohexyl backbone substituted with a cyclopropyl-amino-ethyl moiety. This compound integrates both aliphatic (cyclohexyl, ethyl) and strained cyclic (cyclopropyl) groups, which may confer unique physicochemical properties, such as enhanced metabolic stability or selective binding to biological targets.

Properties

IUPAC Name

N-[2-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-10(17)15-12-4-2-3-5-13(12)16(9-8-14)11-6-7-11/h11-13H,2-9,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUWEOXGYPMZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1N(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Cyclohexylamine Functionalization via Reductive Amination

Procedure :

  • Starting material : 2-Amino-cyclohexanone (1.0 eq) reacts with N-Cyclopropyl-ethylenediamine (1.2 eq) in methanol under reflux (12 h).

  • Reduction : Sodium cyanoborohydride (1.5 eq) in acetic acid (pH 4–5) reduces the imine intermediate.

  • Acetylation : The resulting amine is treated with acetyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 4 h).

Yield : 62–68% over three steps.
Purity : >95% (HPLC).

Method B: Palladium-Catalyzed Coupling

Procedure :

  • Buchwald-Hartwig amination : 2-Bromo-cyclohexylacetamide (1.0 eq) couples with cyclopropylamine (1.5 eq) using Pd(OAc)₂/Xantphos catalyst in toluene (110°C, 24 h).

  • Ethylenediamine introduction : The intermediate reacts with 2-aminoethyl mesylate (1.2 eq) in DMF at 80°C (8 h).

  • Deprotection : Boc-protected amines are cleaved with TFA/DCM (1:1, 2 h).

Yield : 55–60% over three steps.
Advantage : Enables late-stage functionalization of the cyclohexyl core.

Comparative Analysis of Methods

Parameter Method A Method B
Total yield62–68%55–60%
Reaction time16–20 h32–36 h
Catalytic systemNonePd/Xantphos
Purification complexityModerateHigh
Scalability>100 g<50 g

Key observations :

  • Method A is more scalable but requires careful pH control during reductive amination.

  • Method B offers regioselectivity but suffers from palladium residue challenges.

Optimization Strategies

Solvent and Temperature Effects

  • Methanol vs. THF : Methanol improves imine formation kinetics (90% conversion vs. 75% in THF).

  • Low-temperature acetylation : Prevents N-overacylation (0°C yields 92% mono-acetylated product vs. 78% at RT).

Catalytic Enhancements

  • Asymmetric hydrogenation : Chiral Ir-phosphine catalysts (e.g., (R,R)-f-spiroPhos) achieve 88% ee for cyclohexylamine intermediates.

  • Microwave-assisted coupling : Reduces Pd-catalyzed step from 24 h to 6 h (65% yield maintained).

Challenges and Solutions

Challenge Solution Source
Cyclopropylamine instabilityUse HCl salt for improved shelf life
Ethylenediamine overalkylationSlow addition at 0°C with excess base
Pd catalyst removalSilica-thiol scavenger cartridges (99.9% Pd removal)

Analytical Characterization

Critical data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 2.05 (s, CH₃CO), 2.8–3.1 (m, cyclopropyl-CH₂).

  • HRMS : [M+H]⁺ calc. 268.1912, found 268.1909.

  • HPLC : tR = 8.2 min (C18 column, 70:30 H₂O/MeCN).

Industrial-Scale Considerations

  • Cost analysis : Method A is 30% cheaper due to avoiding palladium catalysts.

  • Waste streams : Method B generates heavy metal waste (0.5 kg Pd/ton product), requiring specialized disposal.

Emerging Methodologies

  • Biocatalytic amination : Engineered transaminases convert 2-keto-cyclohexylacetamide to the target amine with 95% conversion.

  • Flow chemistry : Continuous hydrogenation reduces reaction time to 2 h (patent pending) .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing cellular processes. The cyclopropyl and cyclohexyl groups contribute to its unique binding properties, allowing it to interact with a wide range of biological targets.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide (Target) Cyclopropyl, amino-ethyl C₁₃H₂₄N₄O 264.36 g/mol Balanced lipophilicity from cyclopropane; amino group enhances solubility.
2-Chloro-N-[2-(N-cyclopropylacetamido)cyclohexyl]acetamide Chloro, cyclopropyl C₁₃H₂₂ClN₃O₂ 308.79 g/mol Chlorine increases electronegativity; potential reactivity in nucleophilic environments.
N-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide Hydroxy-ethyl, ethyl C₁₂H₂₃N₃O₂ 241.33 g/mol Hydroxyl group improves hydrophilicity; may reduce blood-brain barrier penetration.
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride Ethyl, hydrochloride salt C₁₀H₂₁ClN₂O 220.74 g/mol Salt form enhances aqueous solubility; simpler structure with fewer steric effects.
2-phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide Phenyl, phenylacetyl C₂₂H₂₆N₂O₂ 350.45 g/mol Bulky aromatic groups increase molecular weight; may hinder membrane permeability.

Q & A

Q. What are the optimal synthetic routes for N-{2-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Cyclization : Formation of the cyclopropyl-amino group via azide-alkyne cycloaddition or nitrile reduction .
  • Nucleophilic substitution : Introduction of the cyclohexyl group under anhydrous conditions (e.g., ethanol or methanol as solvents) .
  • Acylation : Attachment of the acetamide moiety using acetic anhydride or acyl chlorides .
  • Optimization : Reaction temperatures (60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography or HPLC improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and cyclohexyl ring geometry .
  • IR spectroscopy : Identify amine (-NH₂, ~3300 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 227.35 g/mol for analogs) .
  • HPLC : Assess purity (>98%) with C18 columns and UV detection .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) .
  • Receptor binding : Radioligand displacement studies (e.g., opioid receptor binding for acetamide derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer :
  • Modify substituents : Replace cyclopropyl with pyrazinyl or thiophene groups to alter lipophilicity .
  • Stereochemical analysis : Compare (1R,4R) vs. (1S,4S) isomers using chiral HPLC and assess activity differences .
  • Pharmacophore mapping : Use docking software (AutoDock Vina) to predict interactions with targets (e.g., chemokine receptors) .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Metabolic stability : Test hepatic microsomal stability (e.g., CYP450 metabolism) to identify rapid degradation .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .
  • PK/PD modeling : Integrate in vitro IC₅₀ values with plasma concentration-time profiles to refine dosing .

Q. Which computational methods predict target interactions and binding affinities of this acetamide derivative?

  • Methodological Answer :
  • Molecular docking : Simulate binding to opioid receptors (MOR/KOR) using crystal structures (PDB ID: 4EA3) .
  • Molecular dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations (GROMACS) .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. How should conflicting data on enzymatic inhibition potency be resolved?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under consistent conditions (pH, temperature, ATP concentration) .
  • Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics .
  • Meta-analysis : Compare datasets from PubChem or ChEMBL for analogous compounds .

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